Pladienolide B

Description

Properties

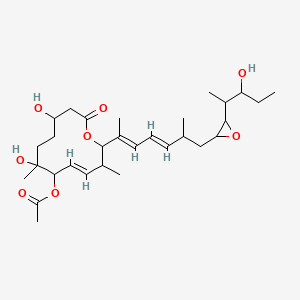

Molecular Formula |

C30H48O8 |

|---|---|

Molecular Weight |

536.7 g/mol |

IUPAC Name |

[(4E)-7,10-dihydroxy-2-[(2E,4E)-7-[3-(3-hydroxypentan-2-yl)oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate |

InChI |

InChI=1S/C30H48O8/c1-8-24(33)21(5)29-25(37-29)16-18(2)10-9-11-19(3)28-20(4)12-13-26(36-22(6)31)30(7,35)15-14-23(32)17-27(34)38-28/h9-13,18,20-21,23-26,28-29,32-33,35H,8,14-17H2,1-7H3/b10-9+,13-12+,19-11+ |

InChI Key |

SDOUORKJIJYJNW-VHSLCUDQSA-N |

Isomeric SMILES |

CCC(C(C)C1C(O1)CC(C)/C=C/C=C(\C)/C2C(/C=C/C(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O |

Canonical SMILES |

CCC(C(C)C1C(O1)CC(C)C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O |

Synonyms |

pladienolide B |

Origin of Product |

United States |

Foundational & Exploratory

Pladienolide B discovery and isolation from Streptomyces platensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pladienolide B, a potent 12-membered macrolide, has emerged as a significant natural product in anti-cancer research. First isolated from the fermentation broth of the soil bacterium Streptomyces platensis, this compound exhibits profound cytotoxic effects against a range of cancer cell lines at nanomolar concentrations. Its unique mechanism of action, the inhibition of the spliceosome SF3b complex, has positioned it as a valuable tool for studying mRNA splicing and as a promising candidate for novel therapeutic development. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, with a focus on detailed experimental protocols and quantitative data.

Discovery and Biological Activity

This compound was discovered during a screening program for inhibitors of hypoxia-induced gene expression, specifically targeting the vascular endothelial growth factor (VEGF) promoter.[1] It is a polyketide natural product synthesized by Streptomyces platensis MER-11107.[2] Subsequent studies revealed that its potent anti-proliferative activity stems from its ability to bind to the SF3b subunit of the spliceosome, a critical component of the machinery responsible for pre-mRNA splicing.[3][4][5] This interaction disrupts the splicing process, leading to an accumulation of unspliced mRNA, cell cycle arrest at both G1 and G2/M phases, and ultimately, apoptosis.[6][7][8]

Quantitative Biological Activity Data

The cytotoxic and anti-proliferative activities of this compound have been evaluated against a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |

| Gastric Cancer (Mean of 6 cell lines) | Gastric Cancer | 1.6 ± 1.2 | [6][9] |

| Primary Gastric Cancer Cells (Mean of 12 patients) | Gastric Cancer | 4.9 ± 4.7 | [6][9][10] |

| HeLa | Cervical Cancer | 0.1 - 2.0 | [8][11] |

| U251 | Human Glioma | Potent Inhibition | [12] |

| Various Solid Tumors (Breast, Colon, Cervix) | Various | 30.7 - 415.0 |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the production, isolation, and biological evaluation of this compound.

Fermentation of Streptomyces platensis for this compound Production

This protocol outlines the general procedure for the cultivation of Streptomyces platensis to produce this compound. Optimization of media components and fermentation parameters may be required for different strains and scales of production.

Materials:

-

Streptomyces platensis strain (e.g., Mer-11107)

-

Seed medium (e.g., ISP Medium 2)

-

Production medium (e.g., a complex medium containing soluble starch, yeast extract, and trace elements)

-

Shake flasks or fermenter

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Aseptically transfer a colony of Streptomyces platensis from a slant culture to a flask containing the seed medium.

-

Incubate the seed culture at 28-30°C for 2-3 days with shaking at 200-250 rpm.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate the production culture at 28-30°C for 7-14 days with shaking at 200-250 rpm. Monitor the production of this compound periodically by analytical techniques such as HPLC.

-

Harvesting: After the fermentation period, harvest the culture broth for extraction.

Extraction and Isolation of this compound

This protocol describes a general method for the extraction and purification of this compound from the fermentation broth of Streptomyces platensis.

Materials:

-

Fermentation broth of Streptomyces platensis

-

Ethyl acetate or other suitable organic solvent

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)

-

Rotary evaporator

Procedure:

-

Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate.

-

Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and analyze them for the presence of this compound using thin-layer chromatography (TLC) or HPLC.

-

Pool the fractions containing this compound and concentrate them.

-

Preparative HPLC: Further purify the enriched fraction using preparative HPLC with a C18 column.

-

Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve separation.

-

Collect the peak corresponding to this compound and concentrate it to obtain the pure compound. Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR and mass spectrometry.

MTT Assay for Determining IC₅₀ of this compound

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for the desired period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound in Streptomyces platensis.

Caption: Biosynthesis of this compound from precursor molecules.

This compound Isolation Workflow

The following diagram outlines the general workflow for the isolation and purification of this compound.

Caption: General workflow for this compound isolation.

This compound Mechanism of Action: Splicing Inhibition

The following diagram illustrates the signaling pathway of this compound's inhibitory action on the spliceosome.

Caption: Mechanism of this compound-induced apoptosis.

References

- 1. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 2. Production of novel pladienolide analogues through native expression of a pathway-specific activator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Engineering regiospecific methylation of the pladienolides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. One-pot fermentation of pladienolide D by Streptomyces platensis expressing a heterologous cytochrome P450 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Pladienolides, new substances from culture of Streptomyces platensis Mer-11107. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

Pladienolide B: A Deep Dive into its Chemical Architecture and Stereochemical Nuances

For Researchers, Scientists, and Drug Development Professionals

Pladienolide B, a natural product isolated from the bacterium Streptomyces platensis, has garnered significant attention in the scientific community for its potent and specific antitumor activity.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure and intricate stereochemistry of this compound. It also delves into its mechanism of action, summarizes key quantitative data, and outlines relevant experimental methodologies, serving as a critical resource for professionals in drug discovery and development.

Chemical Structure and Stereochemistry

This compound is a complex 12-membered macrolide, a class of compounds characterized by a large lactone ring.[4][5] Its structure is distinguished by a highly substituted macrocyclic core and a functionalized diene side chain containing an epoxide.[5] The molecule possesses 10 stereogenic centers, leading to a specific three-dimensional arrangement that is crucial for its biological activity.[4]

The IUPAC name for this compound is (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one.[6] The absolute configuration of these stereocenters has been confirmed through multiple total syntheses.[4][7][8]

Key Structural Features:

-

12-Membered Macrolactone Ring: Forms the core scaffold of the molecule.

-

Diene Side Chain: A conjugated system attached to the macrolactone, essential for its interaction with the biological target.

-

Epoxide Moiety: A reactive functional group located on the side chain.[5]

-

Multiple Stereocenters: The precise spatial arrangement of hydroxyl, methyl, and acetyl groups dictates the molecule's conformation and binding affinity.

Physicochemical and Biological Activity Data

The unique structure of this compound confers specific physicochemical properties and potent biological activity. It is a powerful inhibitor of the spliceosome, a cellular machine responsible for pre-mRNA splicing.[1][9][10]

| Property | Value | Reference |

| CAS Number | 445493-23-2 | [6][11] |

| Molecular Formula | C₃₁H₅₀O₈ | [6] |

| Molecular Weight | 550.73 g/mol | [6] |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in DMSO, Methanol | [11] |

| Optical Rotation [α]D²³ | +7.3 (c 0.26, MeOH) | [7] |

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| HeLa | Cervical Cancer | 0.1 - 2.0 | [12] |

| Gastric Cancer Lines | Gastric Cancer | 1.6 - 4.9 | [10][13] |

| Various Human Cancer Lines | Various | Low nanomolar range | [5][13] |

Mechanism of Action: Spliceosome Inhibition

This compound exerts its potent cytotoxic effects by targeting the spliceosome, a large ribonucleoprotein complex essential for gene expression.[1] Specifically, it binds to the SF3b (splicing factor 3b) subunit of the U2 small nuclear ribonucleoprotein (snRNP).[7][9][10][14] This binding event inhibits the splicing process, leading to an accumulation of unspliced pre-mRNA, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[12][13][14]

The inhibition of the SF3b complex disrupts the proper recognition of the branch point sequence in pre-mRNA, a critical step in intron removal.[14][15] This leads to aberrant splicing events and the production of non-functional mRNA transcripts, triggering cellular stress responses that culminate in cell death.[1]

Experimental Protocols

The complex structure of this compound has made its total synthesis a significant challenge, attracting considerable attention from synthetic chemists. Furthermore, its biological activity is assessed through various in vitro and in vivo assays.

The total synthesis of this compound is a convergent process, typically involving the synthesis of two or three key fragments which are later coupled to form the final molecule.[7][8]

Retrosynthetic Analysis:

-

Disconnection 1 (Side Chain and Macrolactone): The primary disconnection is often made between the macrolactone core and the diene side chain, typically via a Julia-Kocienski olefination or a Suzuki coupling reaction.[8]

-

Disconnection 2 (Macrolactone Formation): The 12-membered ring is generally formed in the late stages of the synthesis through macrolactonization or a Ring-Closing Metathesis (RCM) reaction.[8]

-

Fragment Synthesis: The individual fragments, containing the required stereocenters, are constructed from smaller, commercially available starting materials using various asymmetric reactions such as Sharpless asymmetric epoxidation, asymmetric reductions, and diastereoselective carbonyl crotylations.[4][7]

To confirm the mechanism of action, an in vitro splicing assay is often employed.

Protocol Outline:

-

Preparation of Nuclear Extract: Nuclear extracts containing active spliceosomes are prepared from cultured human cells (e.g., HeLa cells).

-

Transcription of Pre-mRNA Substrate: A radiolabeled pre-mRNA substrate containing two exons and an intron is generated via in vitro transcription.

-

Splicing Reaction: The radiolabeled pre-mRNA is incubated with the nuclear extract in the presence of various concentrations of this compound or a vehicle control (e.g., DMSO). ATP and other necessary co-factors are included.

-

RNA Extraction and Analysis: After incubation, the RNA is extracted from the reaction mixture.

-

Denaturing Gel Electrophoresis: The extracted RNA is separated on a denaturing polyacrylamide gel.

-

Visualization: The gel is exposed to a phosphor screen or X-ray film. The inhibition of splicing is observed as a decrease in the formation of the spliced mRNA product and an accumulation of the pre-mRNA substrate and splicing intermediates.

The antitumor effects of this compound are quantified using cell-based assays.

Cell Viability (e.g., MTT Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for a specified period (e.g., 24-72 hours).[12]

-

MTT reagent is added to each well and incubated, allowing viable cells to convert it into formazan crystals.

-

The formazan crystals are solubilized, and the absorbance is measured using a plate reader. The IC₅₀ value is calculated from the dose-response curve.

Apoptosis Detection (e.g., TUNEL Assay):

-

Cells are treated with this compound as described above.

-

Both adherent and floating cells are collected, fixed, and permeabilized.

-

The cells are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, which labels the fragmented DNA characteristic of apoptotic cells.

-

The percentage of TUNEL-positive (apoptotic) cells is quantified by flow cytometry or fluorescence microscopy. An increase in the TUNEL-positive population indicates the induction of apoptosis.[13]

Conclusion

This compound is a structurally complex and highly potent spliceosome modulator. Its intricate stereochemistry is fundamental to its biological function, which involves the specific inhibition of the SF3b complex, leading to cancer cell death. The successful total syntheses have not only confirmed its absolute structure but also paved the way for the creation of simplified, more stable analogs for therapeutic development.[16] The detailed understanding of its structure and mechanism of action provides a solid foundation for further research into splicing modulation as a powerful strategy in cancer therapy.

References

- 1. m.youtube.com [m.youtube.com]

- 2. isomerase.com [isomerase.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Total Synthesis of the Spliceosome Modulator this compound via Asymmetric Alcohol-Mediated syn- and anti-Diastereoselective Carbonyl Crotylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Syntheses of Pladienolide-Derived Spliceosome Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Enantioselective total synthesis of this compound: a potent spliceosome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rndsystems.com [rndsystems.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. High antitumor activity of this compound and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Pharmacological Inhibition of the Spliceosome SF3b Complex by Pladienolide‐B Elicits Craniofacial Developmental Defects in Mouse and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Pladienolide B on the Spliceosome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pladienolide B, a natural product derived from Streptomyces platensis, is a potent inhibitor of the pre-mRNA splicing process, a critical step in eukaryotic gene expression.[1] It exerts its antitumor activities by targeting the SF3B1 subunit of the spliceosome, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with the spliceosome. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the molecular pathways and experimental workflows involved.

Mechanism of Action at the Spliceosome

This compound is a highly specific inhibitor of the spliceosome, a large and dynamic ribonucleoprotein complex responsible for excising introns from pre-mRNA.[1] Its primary molecular target is the Splicing Factor 3b subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP).[3][4]

The binding of this compound to SF3B1 occurs in a pocket formed by SF3B1 and another SF3b subunit, PHF5A.[5] This interaction is competitive with the binding of the pre-mRNA branch point sequence to the U2 snRNP.[6] By occupying this binding site, this compound prevents the stable association of the U2 snRNP with the pre-mRNA, thereby stalling spliceosome assembly at an early stage.[7][8]

Specifically, this compound inhibits the transition from the A complex to the B complex of the spliceosome assembly pathway.[9][10] The A complex is formed by the binding of the U2 snRNP to the branch point sequence of the intron. The subsequent recruitment of the U4/U5/U6 tri-snRNP to form the B complex is blocked by this compound.[9] This leads to an accumulation of stalled A-like complexes and a failure to proceed with the catalytic steps of splicing.[7] The consequences of this inhibition are widespread intron retention and alternative splicing events, ultimately resulting in the production of aberrant mRNA transcripts and non-functional proteins.[3][11]

Visualization of Spliceosome Inhibition Workflow

The following diagram illustrates the workflow of this compound's inhibitory action on the spliceosome assembly process.

Caption: this compound inhibits the transition from spliceosome complex A to B.

Quantitative Data

The inhibitory activity of this compound has been quantified in various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |

| HeLa | Cervical Carcinoma | Cell Viability (MTS) | ~1-2 | [1] |

| HEL | Erythroleukemia | Cell Viability (Trypan Blue) | 1.5 | [12] |

| K562 | Chronic Myelogenous Leukemia | Cell Viability (Trypan Blue) | 25 | [12] |

| HCT116 | Colon Carcinoma | Apoptosis (Caspase-3 cleavage) | ~10 | [13] |

| MCF-7 | Breast Adenocarcinoma | Cell Proliferation | ~1 | [14] |

| MDA-MB-468 | Breast Adenocarcinoma | Cell Proliferation | ~1 | [14] |

| SKOV3 | Ovarian Cancer | Cell Viability | ~2 | [15] |

| A549 | Lung Carcinoma | Cell Viability | ~2 | [15] |

| HepG2 | Hepatocellular Carcinoma | Cell Viability | ~2 | [15] |

| HT29 | Colorectal Adenocarcinoma | Cell Viability | ~2 | [15] |

Cellular Consequences of Splicing Inhibition

The disruption of pre-mRNA splicing by this compound triggers a cascade of cellular events, ultimately leading to cancer cell death.

Induction of Apoptosis

This compound treatment leads to the induction of apoptosis, or programmed cell death.[1] This is mediated, in part, by the altered splicing of key apoptosis-regulating genes. For instance, this compound can shift the splicing of BCL2L1 (Bcl-x) to favor the production of the pro-apoptotic short isoform (Bcl-xS) over the anti-apoptotic long isoform (Bcl-xL).[13] Furthermore, inhibition of SF3B1 by this compound can induce the expression of the pro-apoptotic protein TAp73 and down-regulate the Bax/Bcl-2 ratio, leading to cytochrome c release and caspase-3 activation.[9]

Caption: this compound induces apoptosis through altered splicing of key regulators.

Modulation of Wnt Signaling Pathway

This compound has been shown to modulate the Wnt signaling pathway, a critical pathway in development and cancer.[7] Treatment with this compound leads to the downregulation of key components of the Wnt/β-catenin signaling pathway, including β-catenin, LEF1, and LRP6.[7] This suggests that the anti-cancer effects of this compound may be partially mediated through the suppression of Wnt-driven cell proliferation.

Caption: this compound downregulates key components of the Wnt signaling pathway.

Experimental Protocols

In Vitro Splicing Assay

This protocol is adapted from methodologies described for studying the effects of splicing inhibitors on pre-mRNA splicing in HeLa nuclear extracts.[6][16][17]

Objective: To assess the inhibitory effect of this compound on the splicing of a pre-mRNA substrate in a cell-free system.

Materials:

-

HeLa cell nuclear extract (commercially available or prepared as described in[1][18])

-

[α-³²P]UTP-labeled pre-mRNA substrate (e.g., derived from adenovirus major late transcript)

-

This compound (dissolved in DMSO)

-

Splicing reaction buffer (e.g., containing HEPES-KOH pH 7.9, KCl, MgCl₂, ATP, creatine phosphate)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8M urea)

-

Phosphorimager system

Procedure:

-

Prepare splicing reactions by combining HeLa nuclear extract, splicing reaction buffer, and the radiolabeled pre-mRNA substrate on ice.

-

Add this compound (or DMSO as a vehicle control) to the reactions at various concentrations.

-

Incubate the reactions at 30°C for a specified time (e.g., 60-120 minutes) to allow for splicing to occur.

-

Stop the reactions by adding Proteinase K and incubating at 37°C for 30 minutes to digest proteins.

-

Extract the RNA from the reactions using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

-

Resuspend the RNA pellets in loading buffer and resolve the splicing products (pre-mRNA, mRNA, lariat intermediate, and free lariat) on a denaturing polyacrylamide gel.

-

Visualize and quantify the radioactive bands using a phosphorimager system. The splicing efficiency can be calculated as the ratio of mRNA to the total of pre-mRNA and mRNA.

Native Gel Analysis of Spliceosome Assembly

This protocol is based on methods for analyzing the formation of spliceosomal complexes.[11][19][20]

Objective: To visualize the effect of this compound on the assembly of spliceosome complexes.

Materials:

-

Same as for the in vitro splicing assay

-

Low-melting-point agarose gel (e.g., 1.5-2%)

-

Native gel running buffer (e.g., Tris-glycine)

-

Heparin (for chase experiments, optional)

Procedure:

-

Set up splicing reactions as described for the in vitro splicing assay, including the addition of this compound or DMSO.

-

Incubate the reactions at 30°C for various time points to allow for complex formation.

-

Stop the reactions by placing them on ice.

-

Add a native gel loading buffer (containing a tracking dye and glycerol).

-

Load the samples onto a low-melting-point agarose gel and perform electrophoresis at 4°C.

-

Dry the gel and visualize the radiolabeled spliceosome complexes (H, E, A, B, and C complexes) by autoradiography or phosphorimaging. The accumulation of A-like complexes and the absence of B and C complexes in the presence of this compound indicates inhibition of spliceosome assembly.

RT-PCR Analysis of Alternative Splicing in Cells

This protocol is a general method for analyzing changes in alternative splicing patterns in cells treated with this compound.[6][10][21]

Objective: To determine the effect of this compound on the alternative splicing of specific genes in cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, HCT116)

-

This compound

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

PCR primers specific for the gene of interest, designed to amplify across the alternatively spliced region

-

Taq DNA polymerase and PCR reagents

-

Agarose gel electrophoresis system

-

Gel documentation system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 24-48 hours).

-

Harvest the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the total RNA using reverse transcriptase.

-

Perform PCR using primers that flank the alternatively spliced exon(s) of the target gene.

-

Resolve the PCR products on an agarose gel. The different splice isoforms will appear as bands of different sizes.

-

Visualize and quantify the intensity of the bands using a gel documentation system to determine the relative abundance of each splice isoform.

Conclusion

This compound is a powerful tool for studying the mechanism of pre-mRNA splicing and a promising lead compound for the development of novel anti-cancer therapies. Its specific inhibition of the SF3B1 subunit of the spliceosome provides a unique opportunity to dissect the intricate steps of spliceosome assembly and function. The downstream cellular consequences of this compound treatment, including the induction of apoptosis and the modulation of key signaling pathways, highlight the critical role of proper splicing in maintaining cellular homeostasis and the potential for targeting the spliceosome in cancer treatment. Further research into the precise molecular interactions of this compound with the spliceosome and its broader effects on the cellular transcriptome will undoubtedly provide deeper insights into the fundamental process of gene expression and open new avenues for therapeutic intervention.

References

- 1. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resolution of the mammalian E complex and the ATP-dependent spliceosomal complexes on native agarose mini-gels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radiolabeled Semi-quantitative RT-PCR Assay for the Analysis of Alternative Splicing of Interleukin Genes | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Dysregulated splicing factor SF3B1 unveils a dual therapeutic vulnerability to target pancreatic cancer cells and cancer stem cells with an anti-splicing drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for Characterization of Alternative RNA Splicing | Springer Nature Experiments [experiments.springernature.com]

- 7. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the effects of the splicing inhibitor this compound and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro [ediss.uni-goettingen.de]

- 9. Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of splicing complexes on native gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Titration of SF3B1 Activity Reveals Distinct Effects on the Transcriptome and Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Preparation of Splicing Competent Nuclear Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubcompare.ai [pubcompare.ai]

Pladienolide B as an Inhibitor of the SF3b Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pladienolide B, a natural product derived from the bacterium Streptomyces platensis, is a potent and specific inhibitor of the spliceosome, a critical cellular machine responsible for pre-mRNA splicing.[1] Its mode of action involves direct binding to the Splicing Factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[2][3] By targeting the SF3b complex, this compound disrupts the recognition of the branch point sequence in pre-mRNA, leading to splicing inhibition, cell cycle arrest, and apoptosis in cancer cells.[4][5] This unique mechanism of action has positioned this compound and its analogs as promising candidates for anti-cancer therapeutics, with some derivatives entering clinical trials.[6][7][8] This technical guide provides an in-depth overview of this compound's interaction with the SF3b complex, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to the SF3b Complex and Pre-mRNA Splicing

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression where non-coding introns are removed and coding exons are ligated to form mature messenger RNA (mRNA). This intricate process is catalyzed by the spliceosome, a large and dynamic ribonucleoprotein complex. The SF3b complex is a heptameric protein complex and a core component of the U2 snRNP, which is responsible for recognizing the branch point sequence (BPS) within the intron, a critical step for the initiation of splicing.[9][10][11] The seven protein subunits of the human SF3b complex are SF3B1, SF3B3, SF3B2, SF3B4, SF3B5, SF3B6, and PHF5A.[9] SF3B1 is the largest subunit and plays a crucial role in binding the pre-mRNA.

This compound: A Potent SF3b Inhibitor

This compound is a 12-membered macrolide with a complex structure that includes an epoxide-containing side chain.[12][13] It exerts its potent anti-tumor activity by directly targeting the SF3b complex.[2]

Mechanism of Action

This compound binds to a pocket formed by the SF3B1 and PHF5A subunits of the SF3b complex.[14][15] This binding event sterically hinders the interaction between the U2 snRNA and the pre-mRNA branch point sequence.[14][16] The inhibition of this crucial interaction stalls the spliceosome assembly at an early stage, preventing the formation of the pre-B complex.[5][17] This leads to the accumulation of unspliced pre-mRNA transcripts in the nucleus, ultimately triggering cell cycle arrest and apoptosis.[4][18]

Figure 1: Mechanism of this compound Inhibition of the SF3b Complex.

Quantitative Data

The potent anti-proliferative activity of this compound has been demonstrated across a range of cancer cell lines. The following tables summarize the reported IC50 values.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa | Cervical Cancer | 0.1 - 2.0 | [4] |

| Various Gastric Cancer Cell Lines | Gastric Cancer | 0.6 - 4.0 (mean 1.6 ± 1.2) | [19][20] |

| Primary Cultured Gastric Cancer Cells | Gastric Cancer | 0.3 - 16 (mean 4.9 ± 4.7) | [19][20] |

| MCF-7 | Breast Cancer | 30.7 ± 2.2 - 415.0 ± 5.3 | [21] |

| MDA-MB-468 | Breast Cancer | 30.7 ± 2.2 - 415.0 ± 5.3 | [21] |

| HCT-116 | Colon Cancer | 30.7 ± 2.2 - 415.0 ± 5.3 | [21] |

| K562 | Erythroleukemia | 25 | [22] |

| HEL | Erythroleukemia | 1.5 | [22] |

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Splicing Assay

This assay directly measures the inhibitory effect of this compound on the splicing reaction.

Protocol:

-

Nuclear Extract Preparation: Prepare HeLa cell nuclear extract as a source of spliceosomal components.

-

Pre-mRNA Substrate: Synthesize a radiolabeled pre-mRNA substrate containing an intron and flanking exons.

-

Splicing Reaction: Set up splicing reactions containing HeLa nuclear extract, ATP, the radiolabeled pre-mRNA substrate, and varying concentrations of this compound or a vehicle control.

-

Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).

-

RNA Extraction: Stop the reaction and extract the RNA using phenol-chloroform extraction and ethanol precipitation.

-

Gel Electrophoresis: Analyze the RNA products on a denaturing polyacrylamide gel.

-

Visualization and Quantification: Visualize the radiolabeled RNA bands using autoradiography or phosphorimaging. Quantify the levels of pre-mRNA, splicing intermediates, and spliced mRNA to determine the splicing efficiency and the inhibitory effect of this compound.

Figure 2: Workflow for an In Vitro Splicing Assay.

Pull-Down Assay to Confirm Target Engagement

This assay is used to demonstrate the direct binding of this compound to the SF3b complex.

Protocol:

-

Probe Synthesis: Synthesize a biotinylated or otherwise tagged version of this compound.

-

Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., HeLa) that expresses the SF3b complex.

-

Incubation: Incubate the cell lysate with the tagged this compound probe. As a control, a competition experiment can be performed by pre-incubating the lysate with an excess of untagged this compound.

-

Affinity Capture: Add streptavidin-coated beads (for biotinylated probes) to the lysate and incubate to capture the probe-protein complexes.

-

Washing: Wash the beads several times with a suitable buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE loading buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for a subunit of the SF3b complex (e.g., SF3B1).

-

Detection: Detect the presence of the SF3b subunit to confirm its interaction with the this compound probe.

Signaling Pathways and Cellular Consequences

The inhibition of the SF3b complex by this compound initiates a cascade of cellular events, ultimately leading to anti-tumor effects.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Splicing factor SF3b as a target of the antitumor natural product pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Investigation of the effects of the splicing inhibitor this compound and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro [ediss.uni-goettingen.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Total Synthesis of the Spliceosome Modulator this compound via Asymmetric Alcohol-Mediated syn- and anti-Diastereoselective Carbonyl Crotylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The SF3b complex: splicing and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The SF3b complex: splicing and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. Pharmacological Inhibition of the Spliceosome SF3b Complex by Pladienolide‐B Elicits Craniofacial Developmental Defects in Mouse and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. biorxiv.org [biorxiv.org]

- 17. Investigation of the effects of the splicing inhibitor this compound and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro [ediss.uni-goettingen.de]

- 18. journals.biologists.com [journals.biologists.com]

- 19. High antitumor activity of this compound and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. High antitumor activity of this compound and its derivative in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Pladienolide B: A Technical Guide to its Effects on pre-mRNA Splicing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of Pladienolide B on pre-mRNA splicing. This compound is a potent natural product that has garnered significant interest in the scientific community for its specific mechanism of action and its potential as a therapeutic agent, particularly in oncology. This document details the molecular mechanism, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated pathways and workflows.

Core Mechanism of Action

This compound is a macrolide derived from the bacterium Streptomyces platensis.[1] Its primary molecular target is the spliceosome, the large ribonucleoprotein complex responsible for the removal of introns from pre-messenger RNA (pre-mRNA).[1] Specifically, this compound binds to the SF3b (splicing factor 3b) complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP).[1][2] The binding of this compound to the SF3B1 subunit of the SF3b complex interferes with the interaction between the U2 snRNP and the pre-mRNA branch point sequence.[3][4] This disruption stalls the spliceosome assembly at an early stage, preventing the formation of the A complex and subsequent catalytic steps of splicing.[5] The inhibition of pre-mRNA splicing leads to an accumulation of unspliced or aberrantly spliced mRNA transcripts, which can trigger various downstream cellular responses, including cell cycle arrest and apoptosis.[6][7]

Caption: Mechanism of this compound on the SF3b complex.

Quantitative Data on this compound's Effects

The biological activity of this compound has been quantified across various cancer cell lines. The following tables summarize key data points from the literature, including IC50 values for cell viability and concentrations used to induce specific cellular effects.

Table 1: IC50 Values of this compound for Cell Viability/Proliferation

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| Gastric Cancer | Gastric Adenocarcinoma | 1.6 - 4.9 | [3] |

| HeLa | Cervical Carcinoma | Low nanomolar | [7] |

| Breast Cancer | Various | ~1 | [8] |

| HEL | Erythroleukemia | 1.5 | [9] |

| K562 | Erythroleukemia | 25 | [9] |

| Various | Breast, Colon, Cervix | 30.7 - 415.0 | [10] |

| CLL Cells | Chronic Lymphocytic Leukemia | 10 - 50 | [11] |

Table 2: Effective Concentrations of this compound for Various Cellular Assays

| Assay Type | Cell Line(s) | Concentration(s) | Observed Effect | Reference(s) |

| Cell Viability | HeLa | 0.1 - 2 nM | Inhibition of cell viability | [6] |

| SF3B1 Expression Reduction | HeLa | 0.1 - 2 nM | Time and concentration-dependent decrease | [7] |

| Cell Cycle Arrest | HeLa | 0.1 - 2 nM | G2/M phase arrest | [6][7] |

| Apoptosis Induction | HeLa | 0.1 - 2 nM | Induction of apoptosis | [6][7] |

| Wnt Signaling Downregulation | HeLa | 100 nM | Downregulation of β-catenin, LEF1, total LRP6, p-LRP6 | [10] |

| Intron Retention | Various | 100 nM | Induction of intron retention in DNAJB1 | [10] |

| Splicing Inhibition (in vitro) | - | - | Decreases splicing capacity up to 75% | [3] |

| Splicing Modulation (in cells) | K562 | - | Widespread intron retention | [12] |

Experimental Protocols

This section provides an overview of common experimental methodologies used to study the effects of this compound.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound.

-

MTT Assay:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations for a specified duration (e.g., 48-72 hours).[13]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

-

Trypan Blue Exclusion Assay:

-

Treat cells in a culture dish with this compound.

-

Harvest the cells and resuspend them in phosphate-buffered saline (PBS).

-

Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer.

-

Calculate the percentage of viable cells.

-

Splicing Analysis

Objective: To assess the impact of this compound on pre-mRNA splicing.

-

Reverse Transcription PCR (RT-PCR):

-

Treat cells with this compound for a defined period.

-

Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent).

-

Perform reverse transcription to synthesize complementary DNA (cDNA).

-

Amplify specific gene transcripts using PCR with primers flanking a known intron.

-

Analyze the PCR products by gel electrophoresis to visualize the accumulation of unspliced pre-mRNA (larger band) and the reduction of spliced mRNA (smaller band).[14]

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Follow steps 1-3 of the RT-PCR protocol.

-

Perform real-time PCR using SYBR Green or TaqMan probes to quantify the levels of spliced and unspliced transcripts.[10] This allows for a more precise measurement of the changes in splicing efficiency.

-

Apoptosis and Cell Cycle Analysis

Objective: To determine if this compound induces programmed cell death and alters cell cycle progression.

-

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining):

-

Treat cells with this compound.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Flow Cytometry for Cell Cycle Analysis:

-

Treat cells with this compound.

-

Harvest and fix the cells in cold ethanol.

-

Wash the cells and treat them with RNase A.

-

Stain the cellular DNA with a fluorescent dye such as Propidium Iodide.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[7]

-

Protein Expression Analysis

Objective: To investigate the effect of this compound on the expression levels of specific proteins.

-

Western Blotting:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., SF3B1, β-catenin, cleaved caspase-3).[10][15]

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Caption: A general experimental workflow for investigating this compound.

Signaling Pathways Affected by this compound

The impact of this compound on pre-mRNA splicing can have cascading effects on various cellular signaling pathways. One notable example is the Wnt signaling pathway, which is often dysregulated in cancer.

Wnt Signaling Pathway

Studies have shown that this compound can downregulate key components of the Wnt signaling pathway.[10] This is likely an indirect effect of splicing modulation, where the altered splicing of transcripts encoding Wnt pathway components or their regulators leads to reduced protein expression. For instance, treatment with this compound has been shown to decrease the protein levels of β-catenin, LEF1, and the LRP6 receptor.[10] The downregulation of this pro-proliferative pathway contributes to the anti-tumor activity of this compound.

References

- 1. youtube.com [youtube.com]

- 2. Splicing factor SF3b as a target of the antitumor natural product pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. Pharmacological Inhibition of the Spliceosome SF3b Complex by Pladienolide‐B Elicits Craniofacial Developmental Defects in Mouse and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The spliceosome inhibitors isoginkgetin and this compound induce ATF3-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. High antitumor activity of this compound and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Pladienolide B: A Technical Guide to its Induction of G1 and G2/M Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanisms by which Pladienolide B, a potent inhibitor of the spliceosome subunit SF3b1, induces cell cycle arrest at the G1 and G2/M phases. This document summarizes key quantitative data, details experimental protocols for studying these effects, and visualizes the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound on Cell Cycle Distribution

This compound exerts cell-type-specific effects on cell cycle progression, primarily inducing G2/M arrest in solid tumor cell lines and G1 arrest in hematopoietic cancer cells. The following tables summarize the quantitative data from representative studies.

Table 1: this compound-Induced G2/M Arrest in HeLa Cervical Carcinoma Cells

| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | 55.2 ± 2.5 | 28.3 ± 1.8 | 16.5 ± 1.2 |

| This compound (0.1 nM) | 48.7 ± 2.1 | 25.1 ± 1.5 | 26.2 ± 1.9 |

| This compound (0.5 nM) | 42.1 ± 1.9 | 22.4 ± 1.3 | 35.5 ± 2.4 |

| This compound (2.0 nM) | 35.8 ± 1.7 | 18.9 ± 1.1 | 45.3 ± 2.8 |

Data adapted from a study on HeLa cells, showing a dose-dependent increase in the G2/M population after 24 hours of treatment with this compound.

Table 2: this compound-Induced G0/G1 Arrest in Erythroleukemia Cell Lines

| Cell Line | Treatment | Observation |

| HEL | This compound | Induces cell cycle arrest in the G0/G1 phase[1][2]. |

| K562 | This compound | Induces cell cycle arrest in the G0/G1 phase[1][2]. |

Qualitative summary from studies on HEL and K562 cells. While quantitative data is not available in a tabular format in the cited literature, these studies consistently report a significant accumulation of cells in the G0/G1 phase of the cell cycle following this compound treatment.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the cell cycle.

Cell Culture and this compound Treatment

-

Cell Lines:

-

HeLa (human cervical carcinoma)

-

HEL and K562 (human erythroleukemia)

-

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. Working solutions are prepared by diluting the stock solution in the culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

-

Cell Seeding: Plate cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Treatment: Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48 hours).

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

-

Harvest adherent cells (like HeLa) using trypsin-EDTA. Suspension cells (like HEL and K562) can be collected by centrifugation.

-

Wash the harvested cells with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 1 ml of ice-cold PBS.

-

While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use a software package (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis of Cell Cycle Regulatory Proteins

This method is used to determine the expression levels of key proteins involved in cell cycle regulation.

-

Protein Extraction:

-

After treatment with this compound, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Collect the supernatant containing the total protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

G1 Arrest: anti-Cyclin D1, anti-CDK4, anti-p21

-

G2/M Arrest: anti-Cyclin B1, anti-CDK1, anti-p21

-

Loading Control: anti-β-actin or anti-GAPDH

-

-

Wash the membrane with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system. Quantify band intensities using densitometry software.

Signaling Pathways and Visualizations

This compound-induced cell cycle arrest is a direct consequence of its inhibitory effect on the SF3b1 subunit of the spliceosome. This inhibition leads to aberrant pre-mRNA splicing of key cell cycle regulators.

This compound Experimental Workflow

Caption: Experimental workflow for studying this compound's effect on the cell cycle.

G1 Phase Arrest Signaling Pathway

In erythroleukemia cells, this compound-induced G1 arrest is associated with the modulation of G1-specific cyclins and cyclin-dependent kinases. Inhibition of SF3b1 is thought to disrupt the proper splicing of transcripts essential for the G1 to S phase transition. This leads to a decrease in the levels of Cyclin D1 and an increase in the expression of the CDK inhibitor p21. The reduced activity of the Cyclin D1/CDK4 complex prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn keeps the E2F transcription factor sequestered, thereby halting the cell cycle in G1.

Caption: this compound-induced G1 cell cycle arrest pathway.

G2/M Phase Arrest Signaling Pathway

In cervical carcinoma cells, this compound's inhibition of SF3b1 leads to G2/M arrest. This is mediated by the altered splicing of transcripts crucial for mitotic entry. A key consequence is the downregulation of Cyclin B1, a critical component of the Maturation Promoting Factor (MPF). The reduced levels of Cyclin B1 prevent the activation of CDK1, which is essential for the G2 to M transition. Additionally, an increase in the CDK inhibitor p21 can further inhibit the Cyclin B1/CDK1 complex. This culminates in the cell being unable to enter mitosis, resulting in G2/M arrest. This cell cycle arrest is often accompanied by the induction of apoptosis through pathways involving p73, the Bax/Bcl-2 ratio, cytochrome c release, and caspase-3 activation[3][4].

Caption: this compound-induced G2/M cell cycle arrest pathway.

References

- 1. Apoptosis induction and cell cycle arrest of this compound in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Foundational Anti-Tumor Properties of Pladienolide B

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the foundational research concerning the anti-tumor properties of Pladienolide B, a natural product isolated from Streptomyces platensis. This compound has garnered significant interest as a potential chemotherapeutic agent due to its potent and unique mechanism of action, which involves the modulation of the cellular splicing machinery. This guide synthesizes key findings on its mechanism, affected signaling pathways, and quantitative efficacy, supported by detailed experimental protocols and visualizations.

Core Mechanism of Action: Targeting the Spliceosome

This compound exerts its potent anti-tumor activity by directly targeting and inhibiting the Splicing Factor 3b (SF3b) complex, a core component of the spliceosome.[1][2][3][4] The spliceosome is a large and dynamic molecular machine responsible for pre-messenger RNA (pre-mRNA) splicing, a critical process in eukaryotic gene expression where non-coding introns are removed and coding exons are ligated together.

By binding to the SF3B1 subunit of this complex, this compound impairs the spliceosome's ability to recognize and bind to the branch sequence of pre-mRNA.[4] This interference leads to a global disruption of the splicing process, resulting in the accumulation of unspliced or incorrectly spliced mRNA transcripts within the cell.[3][4] The consequence is the failure to produce functional proteins essential for cell survival and proliferation, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[2][4][5] This unique mechanism sets it apart from many conventional anticancer drugs.[6]

References

- 1. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. High antitumor activity of this compound and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Total Synthesis of the Spliceosome Modulator this compound via Asymmetric Alcohol-Mediated syn- and anti-Diastereoselective Carbonyl Crotylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Pladienolide B in DMSO: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Pladienolide B in dimethyl sulfoxide (DMSO), a critical solvent for in vitro and in vivo research applications. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows.

Introduction to this compound

This compound is a potent macrocyclic lactone derived from Streptomyces platensis. It has garnered significant interest in the scientific community for its antitumor properties. Its primary mechanism of action involves the inhibition of the SF3B1 (Splicing Factor 3b Subunit 1) protein, a key component of the spliceosome. This inhibition disrupts pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] this compound's targeted activity makes it a valuable tool for cancer research and a potential candidate for therapeutic development.

Solubility of this compound in DMSO

DMSO is the most common solvent for preparing stock solutions of this compound for laboratory use. However, achieving and maintaining a clear, homogenous solution is crucial for accurate and reproducible experimental results.

Quantitative Solubility Data

There is some variability in the reported solubility of this compound in DMSO. The following table summarizes the available quantitative data:

| Reported Solubility | Molar Concentration (approx.) | Source(s) | Notes |

| 100 mg/mL | 186.32 mM | MedChemExpress | Requires ultrasonication for dissolution. It is also noted that hygroscopic DMSO can significantly impact solubility. |

| 1 mg/mL | 1.86 mM | R&D Systems | - |

| Soluble | - | Bioaustralis Fine Chemicals, AbMole BioScience | Qualitative description of solubility. |

Note: The molecular weight of this compound is 536.7 g/mol .

The significant discrepancy between the reported solubility values (100 mg/mL vs. 1 mg/mL) highlights the importance of empirical determination of solubility for each specific batch of this compound and DMSO. Factors such as the purity of the compound, the water content of the DMSO, and the dissolution method can all influence the final achievable concentration.

Experimental Protocol for Preparing this compound Stock Solutions in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound (powder)

-

Anhydrous/low-water content DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Pre-warming: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to minimize water condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration. It is recommended to start with a lower concentration (e.g., 1 mg/mL) and incrementally increase if a higher concentration is required.

-

Dissolution:

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes. Gentle warming (e.g., to 37°C) can also be applied, but care should be taken to avoid degradation.

-

-

Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at the recommended temperature (see Section 3).

Stability of this compound in DMSO

The stability of this compound in DMSO is critical for ensuring the potency and reliability of experimental results over time. Degradation of the compound can lead to inaccurate data and misinterpretation of its biological effects.

Storage Recommendations

The following table summarizes the recommended storage conditions for this compound in DMSO based on information from various suppliers:

| Storage Temperature | Recommended Storage Duration | Source(s) |

| -80°C | 6 months | MedChemExpress |

| -80°C | 1 year | TargetMol |

| -20°C | 1 month | MedChemExpress |

To ensure the integrity of the compound, it is advisable to adhere to the shorter recommended storage duration when possible and to minimize the number of freeze-thaw cycles.

Factors Affecting Stability in DMSO

Several factors can influence the stability of compounds, including this compound, when dissolved in DMSO:

-

Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible compounds.

-

Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

-

Light Exposure: While not specifically documented for this compound, many complex organic molecules are sensitive to light-induced degradation.

-

Freeze-Thaw Cycles: Repeated changes in temperature can promote degradation and may cause the compound to precipitate out of solution.

Experimental Protocol for Assessing Stability

A formal, detailed experimental protocol for assessing the stability of this compound in DMSO is not explicitly detailed in the reviewed literature. However, a general approach using standard analytical techniques can be employed.

Objective: To determine the stability of this compound in DMSO over time under different storage conditions.

Materials:

-

This compound in DMSO stock solution

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Appropriate column and mobile phases for separation

-

Incubators/freezers set to desired storage temperatures

Procedure:

-

Initial Analysis (Time Zero): Immediately after preparing the this compound stock solution in DMSO, perform an initial analysis using HPLC or LC-MS to determine the initial purity and concentration. This will serve as the baseline.

-

Sample Storage: Aliquot the stock solution into multiple vials and store them under the desired conditions (e.g., -80°C, -20°C, room temperature, protected from light).

-

Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

-

Analytical Measurement: Analyze the samples using the same HPLC or LC-MS method as the initial analysis.

-

Data Analysis: Compare the purity and concentration of the stored samples to the time-zero measurement. A significant decrease in the peak area of this compound or the appearance of new peaks would indicate degradation.

Signaling Pathways of this compound

Understanding the molecular pathways affected by this compound is crucial for interpreting its biological effects.

Primary Mechanism of Action: Inhibition of the Spliceosome and Induction of Apoptosis

This compound's primary molecular target is the SF3B1 subunit of the spliceosome. By binding to SF3B1, it inhibits the pre-mRNA splicing process. This disruption leads to an accumulation of unspliced mRNA, which in turn triggers a cellular stress response, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1][2][3]

Modulation of the Wnt Signaling Pathway

In addition to its direct effect on the spliceosome, this compound has been shown to modulate the Wnt signaling pathway. Studies have indicated that this compound can downregulate key components of the Wnt pathway, including β-catenin, LEF1, and LRP6. The Wnt pathway is crucial in cell proliferation and differentiation, and its dysregulation is often implicated in cancer.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound in DMSO, along with its key signaling pathways. Due to the observed discrepancies in reported solubility, researchers are strongly encouraged to perform their own solubility tests. Adherence to proper storage conditions and handling procedures is paramount to ensure the integrity and biological activity of this compound in experimental settings. The provided diagrams of the signaling pathways offer a visual representation of its molecular mechanisms of action, aiding in experimental design and data interpretation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Inhibition of SF3b1 by this compound evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the spliceosome in chronic lymphocytic leukemia with the macrolides FD-895 and pladienolide-B - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Pladienolide B In Vitro Splicing Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-mRNA splicing is a critical step in eukaryotic gene expression, where non-coding introns are removed from pre-messenger RNA (pre-mRNA) and coding exons are ligated together. This process is executed by the spliceosome, a large and dynamic ribonucleoprotein complex.[1][2] The SF3B (Splicing Factor 3b) complex is an essential component of the U2 small nuclear ribonucleoprotein (snRNP), which is crucial for recognizing the branch point sequence (BPS) within the intron during the early stages of spliceosome assembly.[3][4]

Pladienolide B is a natural macrolide compound derived from the bacterium Streptomyces platensis.[1] It is a potent and specific inhibitor of the SF3B1 subunit of the spliceosome.[2][5][6] By binding to SF3B1, this compound interferes with the stable association of the U2 snRNP with the pre-mRNA, effectively stalling spliceosome assembly.[2][7] This inhibitory action makes this compound a valuable tool for studying the mechanics of pre-mRNA splicing and a compound of interest for its potent anti-tumor activities, which are linked to its ability to disrupt splicing in cancer cells.[2][8]

This document provides a detailed protocol for an in vitro splicing assay to characterize the inhibitory effects of this compound. The assay utilizes a radiolabeled pre-mRNA substrate and HeLa cell nuclear extract, which contains all the necessary components for the splicing reaction.[9][10]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly targeting the SF3B1 protein, a core component of the U2 snRNP. This interaction prevents the conformational changes required for the stable binding of the U2 snRNP to the intron's branch point sequence.[3][7] As a result, the assembly of the spliceosome is halted at the A complex stage, preventing the subsequent recruitment of the U4/U6.U5 tri-snRNP and the transition to the pre-B complex.[2][3][4] This leads to an accumulation of unspliced pre-mRNA and the inhibition of mature mRNA formation.[8]

Data Presentation

The inhibitory activity of this compound has been quantified in various cell lines and in vitro systems. The following tables summarize key quantitative data.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

| Parameter | System/Cell Line | Value | Reference |

| Splicing Inhibition | In vitro assay | Up to 75% reduction in splicing capacity | [7] |

| IC50 (Cell Viability) | Gastric Cancer Cells | 1.6 - 4.9 nM | [7] |

| IC50 (Cell Viability) | Ovarian Cancer Cells | 2 - 4 nM | [11] |

| IC50 (Cell Viability) | A549 Lung Cancer Cells (48h) | ~1 nM | [12] |

| IC50 (Cell Viability) | Human Cervical Carcinoma (HeLa) | 0.1 - 2 nM (concentration-dependent) | [6] |

Experimental Protocols

This protocol describes an in vitro splicing assay to measure the effect of this compound on pre-mRNA splicing using HeLa cell nuclear extract.

Part 1: Preparation of 32P-labeled Pre-mRNA Substrate

This procedure uses in vitro transcription to generate a uniformly labeled, capped pre-mRNA substrate. A common substrate is derived from the adenovirus major late (AdML) transcript.[2]

Materials:

-

Linearized plasmid DNA containing a T7 promoter followed by the pre-mRNA sequence (e.g., AdML minigene)

-

T7 RNA Polymerase

-

RNase Inhibitor

-

ATP, CTP, GTP solution (10 mM each)

-

UTP solution (low concentration, e.g., 0.5 mM)

-

[α-32P]UTP (3000 Ci/mmol, 10 mCi/mL)

-

G(5')ppp(5')G cap analog

-

DNase I (RNase-free)

-

Denaturing polyacrylamide gel (6-8%)

-

Elution buffer (e.g., 0.5 M Ammonium Acetate, 1 mM EDTA)

Procedure:

-

Set up the transcription reaction in a sterile, RNase-free microfuge tube on ice. A typical 20 µL reaction includes:

-

Linearized DNA template (~0.5 µg)

-

5X Transcription Buffer (4 µL)

-

100 mM DTT (2 µL)

-

RNase Inhibitor (1 µL)

-

ATP, CTP, GTP mix (1 µL)

-

0.5 mM UTP (1 µL)

-

G(5')ppp(5')G cap analog (1 µL)

-

[α-32P]UTP (5 µL)

-

T7 RNA Polymerase (1 µL)

-

Nuclease-free water to 20 µL

-

-

Incubate the reaction at 37°C for 1-2 hours.

-

Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

-

Stop the reaction by adding 100 µL of elution buffer and 5 µL of 10% SDS.

-

Purify the labeled pre-mRNA transcript by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the RNA using autoradiography, excise the corresponding gel slice, and elute the RNA overnight in elution buffer.

-

Precipitate the RNA with ethanol, wash the pellet, and resuspend in a small volume of nuclease-free water. Determine the radioactivity (cpm/µL).

Part 2: In Vitro Splicing Reaction

Materials:

-

32P-labeled pre-mRNA substrate (from Part 1)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

ATP (25 mM)

-

Creatine Phosphate (0.5 M)

-

MgCl2 (25 mM)

-

Potassium Glutamate (or KCl) (600 mM)

-

Nuclease-free water

-

Proteinase K

-

Splicing Stop Buffer (containing SDS and EDTA)

Procedure:

-

Prepare a master mix for the splicing reactions. For each 25 µL reaction, combine:

-

Aliquot the master mix into separate tubes for each condition (e.g., vehicle control, different concentrations of this compound).

-

Add this compound or an equivalent volume of DMSO (vehicle) to each respective tube. Gently mix. Pre-incubate for 10-15 minutes at 30°C.

-

Initiate the splicing reaction by adding ~10-20 fmol of 32P-labeled pre-mRNA substrate (~10,000-20,000 cpm) to each tube.[2][9]

-